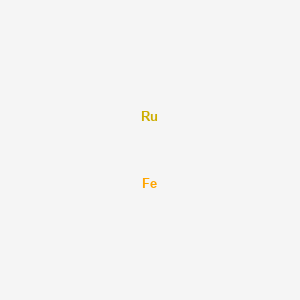
Iron--ruthenium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron–ruthenium (1/1) is an intermetallic compound composed of iron and ruthenium in equal proportions. This compound is known for its unique catalytic properties, making it a valuable material in various industrial and scientific applications. The combination of iron and ruthenium results in a compound that exhibits enhanced stability and reactivity compared to its individual components.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of iron–ruthenium (1/1) typically involves the reduction of iron and ruthenium oxides. One common method is the hydrogen reduction of a mixed oxide system. The process involves mixing aqueous solutions of iron nitrate (Fe(NO₃)₃·9H₂O) and ruthenium hydroxide chloride (RuOHCl₃), followed by precipitation with ammonia at a pH of 8. The resulting precipitate is dried at 140°C and then calcined in air with a stepwise increase in temperature up to 700°C .
Industrial Production Methods: In industrial settings, the production of iron–ruthenium catalysts often involves similar reduction processes. The use of hydrogen as a reducing agent is common due to its efficiency in producing high-purity metal catalysts. The process parameters, such as temperature and reduction time, are optimized to achieve the desired catalytic properties.
Chemical Reactions Analysis
Types of Reactions: Iron–ruthenium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic and structural properties of the compound.
Common Reagents and Conditions:
Oxidation: Iron–ruthenium can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen is commonly used as a reducing agent to convert iron and ruthenium oxides to their metallic forms.
Substitution: The compound can participate in substitution reactions with various ligands, leading to the formation of different coordination complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of iron–ruthenium oxides typically yields metallic iron and ruthenium, while oxidation can produce various oxides and hydroxides.
Scientific Research Applications
Iron–ruthenium (1/1) has a wide range of applications in scientific research, including:
Electrocatalysis: Ruthenium-based catalysts, including iron–ruthenium, are employed in hydrogen evolution reactions (HER) for clean hydrogen production.
Biomedical Research: Ruthenium complexes have shown potential as anticancer agents, and iron–ruthenium compounds are being explored for their biological activity.
Material Science: The unique properties of iron–ruthenium make it suitable for the development of advanced materials with enhanced mechanical and chemical stability.
Mechanism of Action
The mechanism of action of iron–ruthenium (1/1) in catalytic processes involves the interaction of the metal atoms with reactant molecules. The compound’s catalytic activity is attributed to the formation of active sites on the metal surface, which facilitate the adsorption and activation of reactants. In biological systems, ruthenium complexes can interact with cellular components, leading to various biochemical effects, such as DNA binding and inhibition of specific enzymes .
Comparison with Similar Compounds
Iron–platinum (1/1): Similar to iron–ruthenium, iron–platinum compounds are used in catalysis and have unique electronic properties.
Iron–palladium (1/1): This compound is also employed in catalytic applications and exhibits distinct reactivity compared to iron–ruthenium.
Ruthenium–osmium (1/1): Ruthenium–osmium compounds share some catalytic properties with iron–ruthenium but differ in their stability and reactivity.
Uniqueness: Iron–ruthenium (1/1) stands out due to its balanced combination of stability and catalytic activity. The presence of both iron and ruthenium enhances the compound’s ability to participate in a wide range of chemical reactions, making it a versatile material for various applications.
Properties
CAS No. |
168979-18-8 |
|---|---|
Molecular Formula |
FeRu |
Molecular Weight |
156.9 g/mol |
IUPAC Name |
iron;ruthenium |
InChI |
InChI=1S/Fe.Ru |
InChI Key |
ITXSHZFXAHDNMK-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


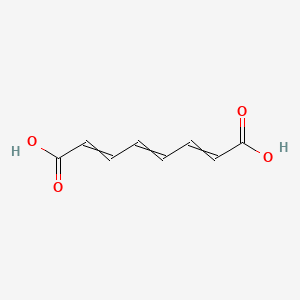
![Methyl 2-[(trimethylsilyl)oxy]undecanoate](/img/structure/B12566272.png)

![9-Nitrobenzo[H]quinoline](/img/structure/B12566280.png)
![1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12566287.png)
![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)
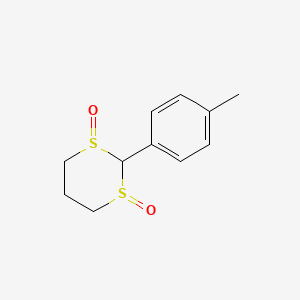

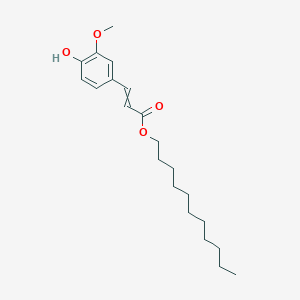
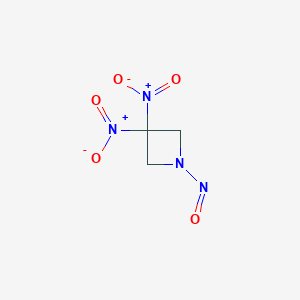
![Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate](/img/structure/B12566314.png)
![[6-(Chloromethyl)pyridin-2-YL]methyl acetate](/img/structure/B12566321.png)
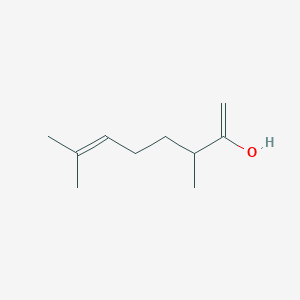
![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
